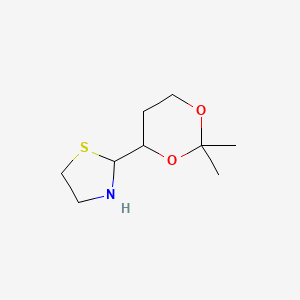![molecular formula C12H18O3 B14494989 acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol CAS No. 64243-13-6](/img/structure/B14494989.png)
acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[311]hept-2-en-2-ol is a compound that belongs to the class of bicyclic monoterpenoids This compound is characterized by its unique bicyclo[311]hept-2-en-2-ol structure, which includes a methylidene group and a dimethyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol can be achieved through several synthetic routes. One common method involves the use of pinene as a starting material. Pinene, a naturally occurring monoterpene, undergoes a series of chemical transformations, including oxidation and cyclization, to form the desired bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of whole cell catalysts for biotransformation processes. These processes can achieve high optical purity and yield, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound’s derivatives have potential therapeutic applications, such as antimicrobial and anti-inflammatory agents.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol include:
Pinene: A monoterpene with a similar bicyclic structure.
Carvone: Another monoterpenoid with a related structure and similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylidene group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Número CAS |
64243-13-6 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-6-4-9(11)8-5-7(6)10(8,2)3;1-2(3)4/h4,7-8,11H,1,5H2,2-3H3;1H3,(H,3,4)/t7?,8-;/m1./s1 |
Clave InChI |
SBRJNESVLVYMCL-LTTWWRRRSA-N |
SMILES isomérico |
CC(=O)O.CC1([C@@H]2CC1C(=C)C=C2O)C |
SMILES canónico |
CC(=O)O.CC1(C2CC1C(=CC2=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B14494907.png)

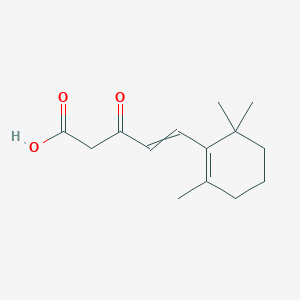
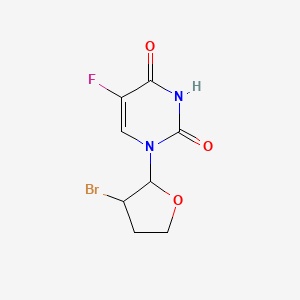
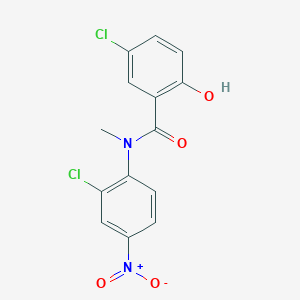

![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)

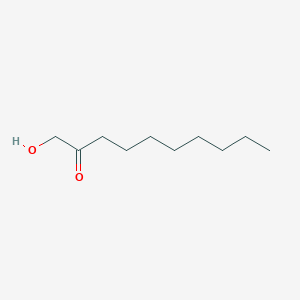
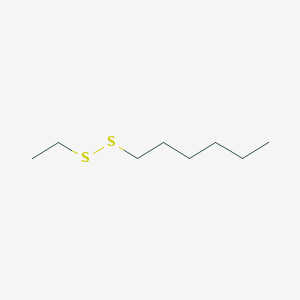
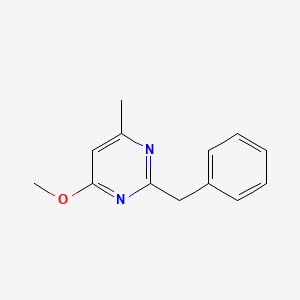
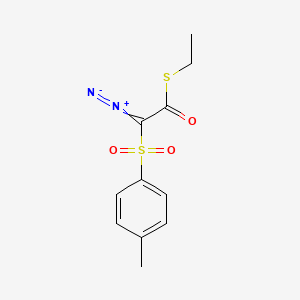
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
